molecular formula C15H18N2O2S B2738739 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide CAS No. 873679-66-4

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Katalognummer B2738739
CAS-Nummer: 873679-66-4
Molekulargewicht: 290.38
InChI-Schlüssel: XJYHBKMXUAJCBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits BTK by binding to the enzyme's active site, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation. The inhibition of BTK has been shown to be effective in the treatment of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines and immune cell activation in autoimmune diseases. 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing and administration. However, one limitation of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors, which may limit its efficacy in certain types of cancer and autoimmune diseases.

Zukünftige Richtungen

There are several future directions for the development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide as a therapeutic agent. One direction is the optimization of its potency and selectivity through the design of new analogs and derivatives. Another direction is the evaluation of its efficacy in combination with other drugs or immunotherapies. Additionally, the clinical development of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide in various types of cancer and autoimmune diseases is ongoing and will provide valuable insights into its safety and efficacy profile.

Synthesemethoden

The synthesis of 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 2,4,5-trimethylbenzenesulfonamide with tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with 3-methylpyridine-2-carbaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the desired 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide compound.

Wissenschaftliche Forschungsanwendungen

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that 2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell signaling. BTK is known to play a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.

Eigenschaften

IUPAC Name

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-6-5-7-16-15(10)17-20(18,19)14-9-12(3)11(2)8-13(14)4/h5-9H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYHBKMXUAJCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.